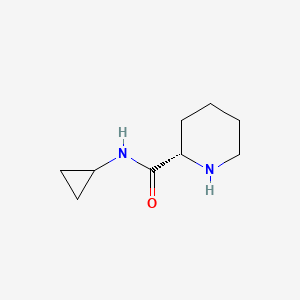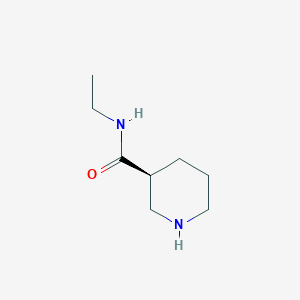
Ácido (E)-3,4,5,5,5-pentafluoropent-3-enoico
Descripción general
Descripción
(E)-3,4,5,5,5-pentafluoropent-3-enoic acid is an organic compound characterized by the presence of five fluorine atoms attached to a pentenoic acid backbone. This compound is notable for its unique structural features, which include a double bond in the E-configuration and multiple fluorine substitutions. These features confer distinct chemical properties, making it a subject of interest in various fields of research and industrial applications.
Aplicaciones Científicas De Investigación
(E)-3,4,5,5,5-pentafluoropent-3-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: The compound’s unique fluorinated structure makes it useful in studying enzyme-substrate interactions and metabolic pathways.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceutical agents due to their enhanced stability and bioavailability.
Industry: The compound is utilized in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit superior chemical resistance and thermal stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,4,5,5,5-pentafluoropent-3-enoic acid typically involves the introduction of fluorine atoms into a pentenoic acid precursor. One common method is the fluorination of pent-3-enoic acid using fluorinating agents such as elemental fluorine (F₂) or fluorine-containing reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to ensure selective fluorination at the desired positions.
Industrial Production Methods: On an industrial scale, the production of (E)-3,4,5,5,5-pentafluoropent-3-enoic acid may involve continuous flow processes to enhance efficiency and yield. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination, can also be employed to achieve high-purity products with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: (E)-3,4,5,5,5-pentafluoropent-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated fluorinated acids.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
- Oxidation yields fluorinated carboxylic acids.
- Reduction produces saturated fluorinated acids.
- Substitution reactions result in the formation of various fluorinated derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of (E)-3,4,5,5,5-pentafluoropent-3-enoic acid involves its interaction with molecular targets through its fluorinated moieties. The presence of multiple fluorine atoms enhances the compound’s electronegativity, influencing its reactivity and binding affinity. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
(E)-3,4,4,5,5-pentafluoropent-3-enoic acid: Similar structure but with a different fluorination pattern.
(E)-3,3,4,5,5-pentafluoropent-3-enoic acid: Another isomer with a distinct arrangement of fluorine atoms.
(E)-3,4,5,5,5-tetrafluoropent-3-enoic acid: Lacks one fluorine atom compared to (E)-3,4,5,5,5-pentafluoropent-3-enoic acid.
Uniqueness: (E)-3,4,5,5,5-pentafluoropent-3-enoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. The presence of five fluorine atoms in a specific arrangement enhances its reactivity and stability, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(E)-3,4,5,5,5-pentafluoropent-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F5O2/c6-2(1-3(11)12)4(7)5(8,9)10/h1H2,(H,11,12)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLSCUIGXWSTAC-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(C(F)(F)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=C(/C(F)(F)F)\F)/F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



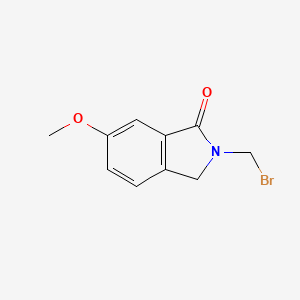
![{2-[(Pyridin-4-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1384816.png)
![3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid](/img/structure/B1384817.png)
![N-Ethyl-N-[2-(5-methoxy-1H-benzimidazol-2-YL)-ethyl]amine](/img/structure/B1384818.png)


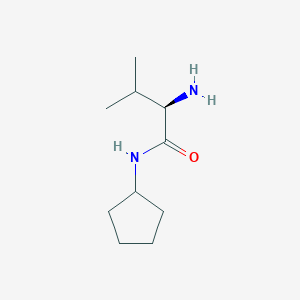
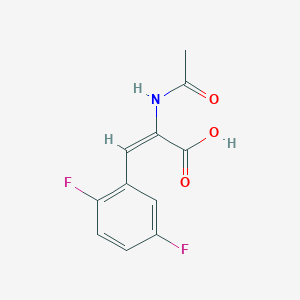
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1384826.png)

![3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid](/img/structure/B1384831.png)
